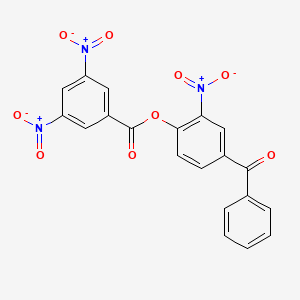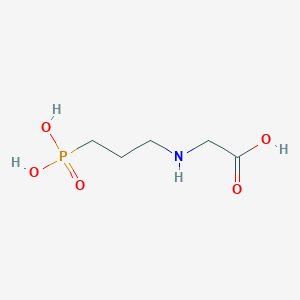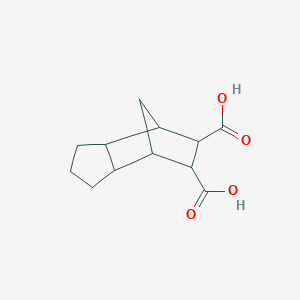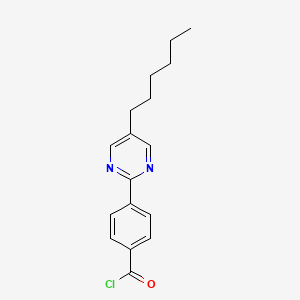![molecular formula C13H8FN B14271687 7-Fluorobenzo[h]quinoline CAS No. 163275-60-3](/img/structure/B14271687.png)
7-Fluorobenzo[h]quinoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-Fluorobenzo[h]quinoline is a fluorinated derivative of benzo[h]quinoline, a nitrogen-containing heterocyclic aromatic compound
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 7-Fluorobenzo[h]quinoline can be achieved through several methods. One common approach involves the cyclization of 3-alkynyl-2-arylpyridines using transition metal catalysis or Brønsted acid catalysis . Another method includes the use of nanostructured titanium dioxide photocatalysts under solvent-free conditions and microwave irradiation . These methods provide efficient and rapid synthesis of the compound.
Industrial Production Methods: Industrial production of this compound typically involves large-scale cyclization reactions using recyclable catalysts and environmentally friendly conditions. The use of microwave-assisted synthesis and solvent-free reactions are preferred for their efficiency and reduced environmental impact .
Analyse Des Réactions Chimiques
Types of Reactions: 7-Fluorobenzo[h]quinoline undergoes various chemical reactions, including:
Nucleophilic Substitution: The fluorine atom can be displaced by nucleophiles, leading to the formation of various derivatives.
Cross-Coupling Reactions: The compound can participate in cross-coupling reactions with organometallic reagents to form complex structures.
Oxidation and Reduction: It can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include alkyl halides and amines under basic conditions.
Cross-Coupling Reactions: Palladium or nickel catalysts are often used in the presence of ligands and bases.
Oxidation and Reduction: Oxidizing agents like potassium permanganate and reducing agents like sodium borohydride can be used.
Major Products Formed: The major products formed from these reactions include various substituted quinolines, which can have enhanced biological or material properties .
Applications De Recherche Scientifique
7-Fluorobenzo[h]quinoline has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of 7-Fluorobenzo[h]quinoline, particularly in its antibacterial and anticancer applications, involves the inhibition of DNA synthesis. The compound stabilizes the enzyme-DNA complex, leading to the formation of double-strand breaks and subsequent cell death . This mechanism is similar to that of other fluoroquinolones, which target DNA gyrase and topoisomerase IV .
Comparaison Avec Des Composés Similaires
Benzo[h]quinoline: The parent compound without the fluorine atom.
Benzo[c]acridine: Another nitrogen-containing heterocyclic compound with similar structural features.
Fluoroquinolones: A class of antibiotics that includes compounds like ciprofloxacin and levofloxacin.
Uniqueness: 7-Fluorobenzo[h]quinoline is unique due to the presence of the fluorine atom, which enhances its chemical stability, biological activity, and fluorescence properties. This makes it a valuable compound for various applications, particularly in the development of new pharmaceuticals and advanced materials .
Propriétés
Numéro CAS |
163275-60-3 |
|---|---|
Formule moléculaire |
C13H8FN |
Poids moléculaire |
197.21 g/mol |
Nom IUPAC |
7-fluorobenzo[h]quinoline |
InChI |
InChI=1S/C13H8FN/c14-12-5-1-4-11-10(12)7-6-9-3-2-8-15-13(9)11/h1-8H |
Clé InChI |
PEDVEHKGBRFGCV-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=C(C=CC3=C2N=CC=C3)C(=C1)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-tert-Butyl-4-[2-(4-methoxyphenyl)ethyl]benzene](/img/structure/B14271612.png)
![2-Methyl-2H,5H-pyrano[3,2-c][1]benzopyran-5-one](/img/structure/B14271621.png)
![2,2'-Methylenebis{4-[(4-hydroxyphenyl)methyl]phenol}](/img/structure/B14271627.png)
![3-[2-(2,4-Dinitrophenyl)hydrazinylidene]naphthalen-2(3H)-one](/img/structure/B14271635.png)

![5-Methyl-3-[(2-oxopropyl)amino]phenazin-5-ium perchlorate](/img/structure/B14271642.png)



![4-Methyl-7-{[(naphthalen-2-yl)methyl]amino}-2H-1-benzopyran-2-one](/img/structure/B14271683.png)


![Heptanenitrile, 7-[(2,2-dimethyl-1,3-dioxolan-4-yl)methoxy]-](/img/structure/B14271704.png)
